Hydrolytic Stability: TBDMS-Protected Compound Exhibits 10⁴-Fold Greater Stability Than TMS-Protected Analog
The TBDMS group in 4-(tert-butyl-dimethyl-silanyloxy)-but-2-ynoic acid confers dramatically enhanced hydrolytic stability compared to the common TMS-protected analog. The TBDMS ether is reported to be approximately 10,000 times (10⁴) more resistant to hydrolysis than the corresponding TMS ether [1]. This class-level inference for silyl ethers is a critical differentiator for this compound's performance in multi-step syntheses where exposure to moisture or mild aqueous conditions is unavoidable.
| Evidence Dimension | Relative hydrolytic stability |
|---|---|
| Target Compound Data | TBDMS ether stability factor = 1 (reference) |
| Comparator Or Baseline | TMS ether (analog) |
| Quantified Difference | TBDMS ether is ~10⁴ times more stable |
| Conditions | General hydrolytic conditions (aqueous acid/base) |
Why This Matters
This exceptional stability enables the compound to survive complex reaction sequences without premature deprotection, reducing the need for anhydrous conditions and increasing overall synthetic efficiency.
- [1] Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl ethers. Retrieved from https://www.organic-chemistry.org/protectivegroups/hydroxyl/tbdms-ethers.htm View Source
